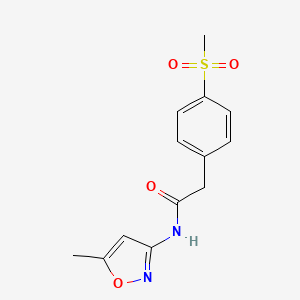
N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound related to Sulfamethoxazole . It has a molecular formula of C12H13N3O4S .
Synthesis Analysis
The synthesis of this compound involves several steps and can result in various impurities . The synthetic route is challenging as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide is always formed in most of its synthetic methods .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H13N3O4S .Chemical Reactions Analysis
During the synthesis of this compound, several impurities like A, B, C, D, E, and F have been identified . Impurity F is often seen in very minute quantities .Physical and Chemical Properties Analysis
This compound is a weak acid and forms sodium salts which in aqueous solutions react strongly alkaline having pH range from 9-11 . It has very slight solubility in aqueous solutions at pH of body fluids especially of urine with pH 5-5.7 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of heterocycles based on the "N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" structure, highlighting their potential as antimicrobial agents. For instance, the synthesis of various heterocycles incorporating a sulfamoyl moiety has shown promising results against in vitro bacterial and fungal activities. The compounds synthesized include 2-pyridone derivatives, chromene derivatives, and hydrazone derivatives, among others, which exhibited significant antimicrobial properties (Darwish, Atia, & Farag, 2014; Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Inhibitory Action on Carbonic Anhydrase
A series of compounds structurally related to pritelivir, including "this compound," were synthesized and investigated for their inhibitory action on human carbonic anhydrase isoforms. These compounds showed low nanomolar inhibition values, indicating their potential therapeutic value in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Anti-tumor Activities
The synthesis of novel isoxazole compounds has revealed some members with enhanced anti-tumor activities. For example, a key intermediate, N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, was prepared and led to the development of compounds showing improved anti-tumor properties in preliminary biological tests (Hao-fei, 2011).
Application in Drug Metabolism Studies
Research involving "this compound" and related compounds has also extended to drug metabolism studies. For example, investigations on the chemical oxidation of an anticonvulsant compound containing the 5-methylisoxazol-3-yl moiety have provided insights into its metabolic stability and the oxidation pathways of its methyl groups (Adolphe-Pierre, Ménager, Tombret, Vérité, Lepage, & Lafont, 1998).
Mecanismo De Acción
Target of Action
The compound, also known as “2-(4-methanesulfonylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide”, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes involved in the synthesis of folic acid, an essential metabolite for DNA synthesis .
Mode of Action
Sulfonamides, including this compound, act as structural analogs and competitive antagonists of para-aminobenzoic acid (PABA), a substrate used by bacteria for the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent the normal utilization of PABA, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the bacterial DNA synthesis pathway . As a result, the growth and multiplication of bacteria are inhibited, making sulfonamides bacteriostatic .
Pharmacokinetics
They are weak acids and form sodium salts which in aqueous solutions react strongly alkaline having pH range from 9-11 . Another disadvantage is their insolubility or very slight solubility in aqueous solutions at pH of body fluids especially of urine with pH 5-5.7 .
Result of Action
The action of this compound results in the inhibition of bacterial growth and multiplication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . .
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-7-12(15-19-9)14-13(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOQYMEIDHCRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
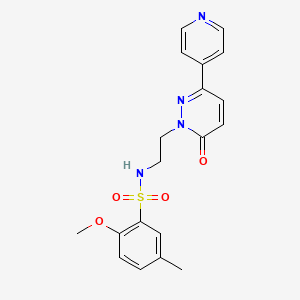
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)
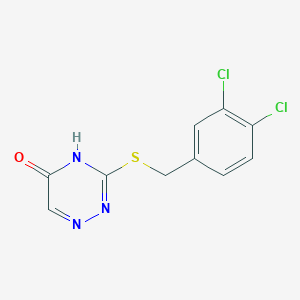
![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
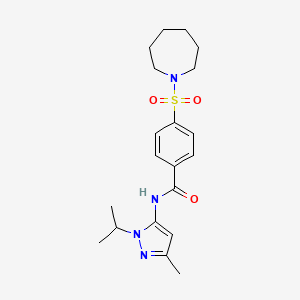

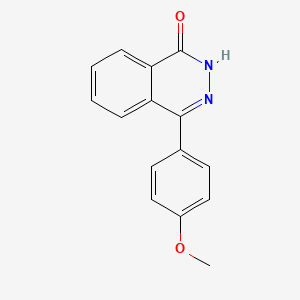
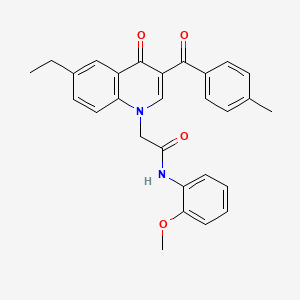
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2418560.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)
